N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-13-4-6-17(8-14(13)2)28-22-18(10-24-28)15(3)26-27-23(22)32-11-21(29)25-16-5-7-19-20(9-16)31-12-30-19/h4-10H,11-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOQCENYUQIDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of this compound's pharmacological significance.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide structure through a pyrazolo[3,4-d]pyridazin unit. Its structural formula can be represented as:
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the dioxole ring followed by the introduction of the pyrazolo and thioacetamide functionalities. The detailed synthetic pathways are often documented in chemical literature and patents.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | More potent than control |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell signaling pathways. For example, compounds containing similar structural motifs have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
Study 1: Antiviral Properties
Research has demonstrated that certain derivatives related to this compound possess antiviral properties. A study on mercapto-substituted compounds showed promising results against viral infections, indicating potential applications in antiviral drug development.
Study 2: Antimicrobial Activity
Another study highlighted the antimicrobial effects of related thioamide compounds against pathogenic bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related heterocycles from the literature.
Structural Analogues
Key Differences and Implications
Pyridazines are less common in drug design but offer unique steric profiles for target selectivity.
The benzo[d][1,3]dioxol moiety provides electron-rich aromaticity, contrasting with simpler phenyl groups in ’s thiazole derivatives .
Linkage Chemistry :
- The thioacetamide bridge in the target compound may confer greater resistance to oxidative degradation than the thiazole ring in Compound VIIa .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
